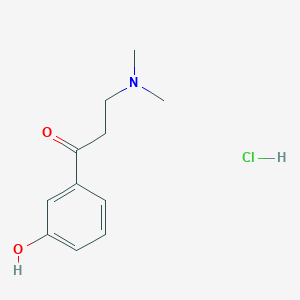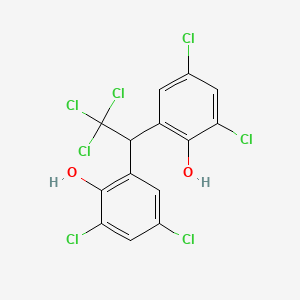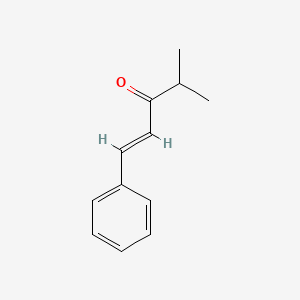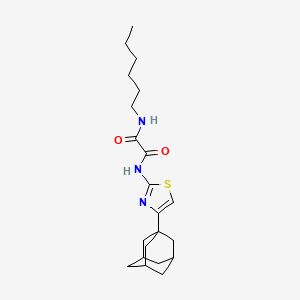
1-Penten-3-one, 4-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O. It is a colorless liquid with a characteristic odor. This compound is classified as an enone, which is a type of α,β-unsaturated ketone. Enones are known for their reactivity and are commonly used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 4-methyl-1-phenyl- can be synthesized through various methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to promote the condensation and dehydration steps.
Industrial Production Methods: In industrial settings, the production of 1-Penten-3-one, 4-methyl-1-phenyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as acidic or basic resins can be used to facilitate the reaction, and the product is often purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Penten-3-one, 4-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the enone can yield saturated ketones or alcohols.
Substitution: The α,β-unsaturated ketone can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Amino derivatives or thioethers.
Applications De Recherche Scientifique
1-Penten-3-one, 4-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its reactive nature and ability to form various derivatives.
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 4-methyl-1-phenyl- involves its reactivity as an α,β-unsaturated ketone. The compound can act as an electrophile, reacting with nucleophiles to form addition products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-Penten-3-one, 4-methyl-1-phenyl- can be compared to other similar compounds such as:
1-Phenyl-1-penten-3-one: Another enone with similar reactivity but different substituents.
Ethyl styryl ketone: A related compound with a different alkyl group.
Benzylidenemethyl ethyl ketone: Similar structure but with different substituents on the phenyl ring.
Uniqueness: 1-Penten-3-one, 4-methyl-1-phenyl- is unique due to its specific combination of a phenyl group and a methyl group on the enone structure, which imparts distinct reactivity and properties compared to other enones.
Propriétés
Numéro CAS |
10596-48-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
Clé InChI |
CAXIQKXPSQYDIR-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)C(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)C(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)



![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)
![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)


